molecular formula C21H25N5O2 B8467211 Itraconazole Impurity 24 CAS No. 79538-91-3

Itraconazole Impurity 24

Cat. No.: B8467211
CAS No.: 79538-91-3
M. Wt: 379.5 g/mol
InChI Key: OOBTYNJLRSEHAT-UHFFFAOYSA-N
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Description

Itraconazole Impurity 24 is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a piperazine ring, and a triazole moiety. It is known for its potential therapeutic properties and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole Impurity 24 typically involves multiple steps. One common method starts with the preparation of 4-hydroxyphenylpiperazine, which is then reacted with a suitable phenyl derivative to form the intermediate compound. This intermediate is further reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the purity of the final product. Safety measures are also implemented to handle the chemicals and reactions involved in the production process .

Chemical Reactions Analysis

Types of Reactions

Itraconazole Impurity 24 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted piperazine derivatives from substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Itraconazole Impurity 24 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for treating hyperpigmentation disorders . Additionally, the compound may interact with various receptors and signaling pathways in the body, contributing to its therapeutic effects .

Comparison with Similar Compounds

Itraconazole Impurity 24 can be compared with other similar compounds, such as:

    4-(4-Hydroxyphenyl)piperazine: Shares the hydroxyphenyl and piperazine moieties but lacks the triazole ring.

    1-Propyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the hydroxyphenyl and piperazine groups.

    4-(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone: Similar structure but with different substituents on the aryl group.

Properties

CAS No.

79538-91-3

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H25N5O2/c1-2-11-26-21(28)25(16-22-26)19-5-3-17(4-6-19)23-12-14-24(15-13-23)18-7-9-20(27)10-8-18/h3-10,16,27H,2,11-15H2,1H3

InChI Key

OOBTYNJLRSEHAT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesized as a white amorphous solid from 4c (53.6 mg, 0.136 mmol) in 48% aqueous HBr (1.5 mL) in 97% yield by following general procedure 1.4: 1H NMR (400 MHz, CDCl3, δH) 7.62 (s, 1H), 7.38 (d, J=8.6 Hz, 2H), 7.06-6.90 (m, 4H), 6.74 (d, J=8.4 Hz, 2H), 3.83 (t, J=7.1 Hz, 2H), 3.37-3.31 (m, 4H), 3.24-3.18 (m, 4H), 1.83 (dd, J=14.5, 7.2 Hz, 2H), 0.98 (t, J=7.3 Hz, 3H). MALDI-MS: 380.2 (M+H+), 402.2 (M+Na+).
Name
4c
Quantity
53.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

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